molecular formula C14H13NO3 B3043673 6-(3,4-Dimethoxyphenyl)-3-pyridinecarbaldehyde CAS No. 898796-17-3

6-(3,4-Dimethoxyphenyl)-3-pyridinecarbaldehyde

Cat. No. B3043673
M. Wt: 243.26 g/mol
InChI Key: JRWHCFWWJIMXRU-UHFFFAOYSA-N
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Description

The compound “6-(3,4-Dimethoxyphenyl)-3-pyridinecarbaldehyde” likely belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or a CN bond .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as asymmetric amination .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a pyridine ring attached to a benzene ring via a carbon atom. The benzene ring would be substituted with two methoxy groups .

Scientific Research Applications

Chemical Reactivity and Mechanism Studies

6-(3,4-Dimethoxyphenyl)-3-pyridinecarbaldehyde and its analogs have been a subject of study in the context of chemical reactivity and mechanisms, particularly in lignin model compounds and pyridine synthesis. For instance, research on the acidolysis of lignin model compounds highlights the significance of the γ-hydroxymethyl group and the existence of a hydride transfer mechanism in benzyl-cation-type intermediates derived from such compounds. This study contributes to understanding the chemical behavior of similar complex organic molecules under acidic conditions, which is crucial for various chemical synthesis processes and the development of novel organic materials (Yokoyama, 2015).

Catalytic Applications

In the realm of catalysis, compounds similar to 6-(3,4-Dimethoxyphenyl)-3-pyridinecarbaldehyde have been explored for their potential in facilitating chemical reactions. Catalytic vapor phase synthesis of pyridine, for example, employs aldehydes and ammonia, where catalysts like HZSM-5, known for their unique structural and acidity properties, are utilized. Understanding the catalytic processes involving such compounds can lead to more efficient and selective synthesis methods in industrial chemistry, particularly in the production of pyridine bases (K. Suresh Kumar Reddy, C. Srinivasakannan, K. Raghavan, 2012).

Advanced Organic Synthesis

Further, the structural features of 6-(3,4-Dimethoxyphenyl)-3-pyridinecarbaldehyde make it a candidate for advanced organic synthesis applications, such as the construction of heterocyclic compounds. For example, research into the three-component cyclocondensation of dimedone with aldehydes and malononitrile for constructing tetrahydrobenzo[b]pyrans highlights the versatility and importance of similar compounds in synthesizing valuable heterocyclic scaffolds, which are crucial in pharmaceuticals and other areas of organic chemistry (H. Kiyani, 2018).

properties

IUPAC Name

6-(3,4-dimethoxyphenyl)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-13-6-4-11(7-14(13)18-2)12-5-3-10(9-16)8-15-12/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWHCFWWJIMXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC=C(C=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-Dimethoxyphenyl)nicotinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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